Disperse Red 74
Overview
Description
2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate is a synthetic organic compound known for its vibrant color properties. . The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with N,N-diethyl-3-acetamidoaniline under alkaline conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino groups with acetic anhydride to yield 2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids and alcohols under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust in acetic acid.
Nucleophiles: Hydroxide ions, alkoxide ions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: Formation of 4-aminoaniline derivatives.
Substitution: Formation of substituted nitroaniline derivatives.
Hydrolysis: Formation of acetic acid and corresponding alcohols.
Scientific Research Applications
2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Industry: Widely used in textile dyeing and printing due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The azo group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[[3-Acetamido-4-[(2-chloro-5-nitrophenyl)azo]phenyl]imino]diethyl diacetate
- 2,2’-[[3-Acetamido-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]diethyl diacetate
Uniqueness
2,2’-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct color properties and chemical reactivity. The presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O7/c1-15(28)23-22-14-20(26(10-12-33-16(2)29)11-13-34-17(3)30)8-9-21(22)25-24-18-4-6-19(7-5-18)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWPUZMDITYESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024616 | |
Record name | C.I. Disperse Red 74 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1533-74-0 | |
Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1533-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((3-Acetamido-4-((4-nitrophenyl)azo)phenyl)imino)diethyl diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Disperse Red 74 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[[3-acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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